molecular formula C5H9NO2 B14411315 N-(2-ethenoxyethyl)formamide CAS No. 86242-81-1

N-(2-ethenoxyethyl)formamide

Cat. No.: B14411315
CAS No.: 86242-81-1
M. Wt: 115.13 g/mol
InChI Key: LCDJSBVOXPZPME-UHFFFAOYSA-N
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Description

N-(2-Ethenoxyethyl)formamide is an organoformamide derivative characterized by an ethenoxyethyl group (-CH₂CH₂-O-CH=CH₂) attached to the formamide nitrogen. Formamides generally exhibit polar properties due to the amide group, making them soluble in polar solvents like DMF and methanol .

Properties

CAS No.

86242-81-1

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

N-(2-ethenoxyethyl)formamide

InChI

InChI=1S/C5H9NO2/c1-2-8-4-3-6-5-7/h2,5H,1,3-4H2,(H,6,7)

InChI Key

LCDJSBVOXPZPME-UHFFFAOYSA-N

Canonical SMILES

C=COCCNC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethenoxyethyl)formamide typically involves the reaction of 2-chloroethyl vinyl ether with formamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{CH}_2=CH-O-CH_2CH_2Cl + \text{HCONH}_2 \rightarrow \text{CH}_2=CH-O-CH_2CH_2-NH-CHO + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethenoxyethyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The ethenoxyethyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(2-ethenoxyethyl)formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of N-(2-ethenoxyethyl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with proteins and enzymes, affecting their activity. The ethenoxyethyl group may also interact with cellular membranes, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

N-(2-Ethoxyphenyl)formamide
  • Structure : Ethoxy group (-OCH₂CH₃) attached to a phenyl ring, linked to formamide.
  • Planarity : The molecule is nearly planar, with the ethoxy group oriented at 12.9° relative to the benzene ring. Hydrogen bonding (N–H⋯O) stabilizes the crystal lattice .
  • Key Difference: Aromatic vs. aliphatic substituents.
N-[2-(4-Hydroxyphenyl)ethenyl]formamide
  • Structure : Trans or cis ethenyl group (-CH=CH-) linked to a 4-hydroxyphenyl moiety.
  • Bioactivity : Isolated from fungal sources, these compounds show moderate antibacterial activity against E. coli and S. aureus .
  • Key Difference: Hydroxyl group enhances hydrogen-bonding capacity and solubility compared to the ethenoxyethyl group.
(Diphenylphosphoryl)-N-(4-methoxyphenyl)formamide
  • Structure : Methoxyphenyl group with a phosphoryl substituent.
  • Synthesis : Formed via P–H bond addition to isocyanates, yielding moderate to good yields (50–80%) .

Physicochemical Properties

Compound Melting Point (°C) Solubility Hydrogen Bonding Reference
N-(2-Ethoxyphenyl)formamide Not reported Polar organic solvents Intermolecular N–H⋯O in crystals
N-(3-Acetylphenyl)formamide 92–94 DCM, DMF, methanol, ethyl acetate Limited due to acetyl group
N-(2-Hydroxyethyl)-N-methylformamide Not reported Water-miscible Strong O–H and N–H interactions

Key Trends :

  • Aliphatic vs. Aromatic Substituents: Aliphatic chains (e.g., ethenoxyethyl) reduce melting points and increase flexibility compared to rigid aromatic systems.
  • Functional Groups : Hydroxyl or phosphoryl groups enhance solubility and intermolecular interactions.

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